3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride is a chemical compound with the molecular formula C8H9ClF2NO It is a derivative of aniline, where the aniline ring is substituted with a 3,3-difluorooxetane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride typically involves the introduction of the difluorooxetane group to the aniline ring. One common method involves the reaction of aniline with a difluorooxetane precursor under specific conditions. For example, the difluorooxetane group can be introduced via a copper-catalyzed difluoroacetylation reaction, followed by intramolecular amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aniline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for synthesizing pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride involves its interaction with specific molecular targets. The difluorooxetane group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine hydrochloride: Another compound with a difluoro group, but with a different ring structure.
3,3-Difluoro-2-oxindole: A compound with a similar difluoro group but attached to an indole ring.
Uniqueness
3-(3,3-Difluorooxetan-2-yl)aniline;hydrochloride is unique due to the presence of the difluorooxetane group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3,3-difluorooxetan-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-9(11)5-13-8(9)6-2-1-3-7(12)4-6;/h1-4,8H,5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDJHWSBLYRJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C2=CC(=CC=C2)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.